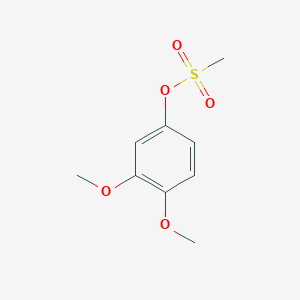
3,4-Dimethoxyphenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxyphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of a methanesulfonate group attached to a 3,4-dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl methanesulfonate typically involves the reaction of 3,4-dimethoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,4-Dimethoxyphenol+Methanesulfonyl chloride→3,4-Dimethoxyphenyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxyphenyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include phenolic derivatives and reduced aromatic compounds.
Applications De Recherche Scientifique
3,4-Dimethoxyphenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyphenyl methanesulfonate involves the formation of reactive intermediates that can interact with nucleophiles in biological systems. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: A compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylpropionic acid: Another structurally related compound with a propionic acid group.
Uniqueness
3,4-Dimethoxyphenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propriétés
Formule moléculaire |
C9H12O5S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C9H12O5S/c1-12-8-5-4-7(6-9(8)13-2)14-15(3,10)11/h4-6H,1-3H3 |
Clé InChI |
XGTVXFSSAHZPLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OS(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)

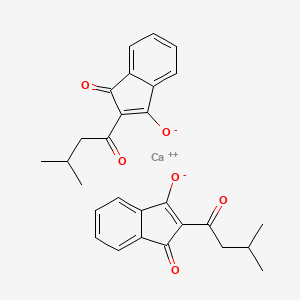
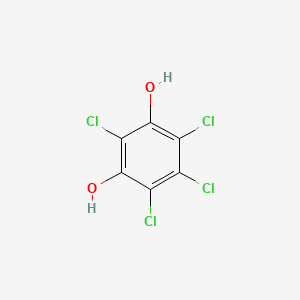



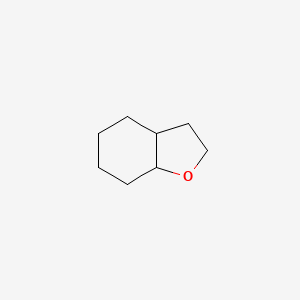

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
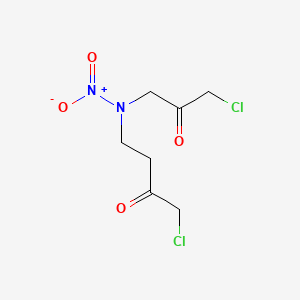

![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
